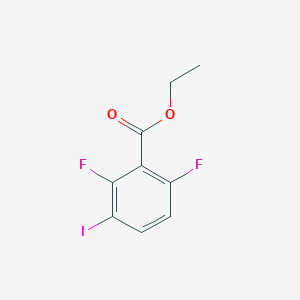

Ethyl 2,6-difluoro-3-iodobenzoate

Description

Significance of Fluorinated Aromatic Compounds in Synthetic Chemistry

The introduction of fluorine into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity imparts a strong inductive effect, which can significantly influence the reactivity and stability of the aromatic ring. numberanalytics.com This has profound implications in medicinal chemistry, where the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. tandfonline.comacs.org For instance, fluorinated aromatics are key components in a range of pharmaceuticals, including anticancer agents and antibiotics. numberanalytics.com The presence of fluorine can also improve the thermal stability and chemical resistance of materials, making these compounds valuable in the development of high-performance polymers. numberanalytics.com

The electronic and steric effects of fluorine substitution are a primary focus of study. The high electronegativity of fluorine withdraws electron density from the aromatic ring, which generally decreases its reactivity toward electrophilic substitution. numberanalytics.com This modulation of reactivity allows for selective chemical transformations at other positions on the ring. Furthermore, the incorporation of fluorine can lead to increased stability against oxidative degradation. numberanalytics.com

Role of Iodinated Aromatic Compounds as Strategic Synthetic Handles

Iodinated aromatic compounds are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group, making iodoarenes versatile substrates for a multitude of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as Suzuki, Sonogashira, and Heck couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simpler precursors. nih.govorganic-chemistry.org

The utility of iodoarenes as synthetic intermediates stems from their ability to participate in reactions that are often inefficient with other aryl halides. nih.gov For example, the in-situ iodination of aryl bromides can facilitate subsequent palladium-catalyzed cross-coupling reactions that would otherwise be challenging. nih.gov A variety of reagents and methods have been developed for the regioselective iodination of aromatic compounds, highlighting the importance of this functional group in synthetic strategy. nih.govorganic-chemistry.org

Positioning of Difluoroiodobenzoate Derivatives as Versatile Building Blocks

Difluoroiodobenzoate derivatives, such as ethyl 2,6-difluoro-3-iodobenzoate, synergistically combine the advantageous properties of both fluorinated and iodinated aromatic compounds. The two fluorine atoms modify the electronic nature of the benzene (B151609) ring, influencing its reactivity and providing the benefits associated with fluorination. Simultaneously, the iodine atom serves as a key functional handle for a wide range of synthetic transformations, particularly cross-coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-difluoro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMWGNIGTCWESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways and Strategies for Ethyl 2,6 Difluoro 3 Iodobenzoate and Its Analogues

Regioselective Halogenation Approaches

The introduction of an iodine atom at the C-3 position of a 2,6-difluorinated benzene (B151609) ring is a critical step in the synthesis of the target compound. The directing effects of the fluorine and carboxylate groups, along with potential steric hindrance, necessitate specialized synthetic strategies.

Directed Ortho-Metalation and Electrophilic Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, an iodine source. wikipedia.org

For the synthesis of 2,6-difluoro-3-iodobenzoic acid, the precursor to the target ester, the carboxylic acid group itself can act as a DMG. However, the acidic proton of the carboxyl group must first be protected or a sufficient excess of the organolithium base must be used. A more common strategy involves using a more potent DMG. The process generally involves the following steps:

Protection/Activation : The starting material, 2,6-difluorobenzoic acid, is converted to a more effective DMG, such as a tertiary amide or an N-isopropylcarbamate. organic-chemistry.org

Ortho-Lithiation : The substrate is treated with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity. baranlab.org The DMG directs the deprotonation to the C-3 position.

Electrophilic Quench : The resulting aryllithium species is reacted with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the desired position.

Deprotection : The DMG is then hydrolyzed back to the carboxylic acid, yielding 2,6-difluoro-3-iodobenzoic acid.

This method offers high regioselectivity due to the chelation-controlled nature of the lithiation step. wikipedia.orgbaranlab.org The choice of base, solvent, and temperature is crucial for optimizing the yield and preventing side reactions.

Palladium-Catalyzed C-Halogen Bond Formation

Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of arenes. nih.govnih.gov This approach can be employed for the iodination of 2,6-difluorobenzoic acid derivatives, often with high regioselectivity. The general catalytic cycle involves:

C-H Activation : A palladium(II) catalyst, often in conjunction with a directing group on the substrate, reacts with a C-H bond to form a palladacycle intermediate. nih.gov

Oxidative Addition/Reductive Elimination : The palladacycle then reacts with an iodine source. A proposed mechanism involves the use of molecular iodine (I₂) as the sole oxidant. nih.gov

Recent advancements have demonstrated the Pd(II)-catalyzed C-H iodination using molecular iodine as the oxidant, which is a more practical and atom-economical approach compared to using stoichiometric silver or other hypervalent iodine reagents. nih.gov For substrates like N-(pyridin-2-yl)benzamides, the amide and pyridine (B92270) nitrogen act as a bidentate directing group, facilitating the ortho-C-H activation. This strategy can be adapted for the synthesis of 3-iodo-2,6-difluorobenzoic acid derivatives.

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Directed Ortho-Metalation | Organolithium base (e.g., n-BuLi), DMG, Electrophilic iodine source (I₂) | High regioselectivity, well-established methodology. wikipedia.org | Requires cryogenic temperatures, strongly basic conditions, and protection/deprotection steps. |

| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂, oxidant (e.g., I₂), directing group | Milder reaction conditions, potential for high atom economy. nih.gov | Catalyst cost, ligand sensitivity, and potential for competing side reactions. |

| Thallium-Mediated Iodination | Thallium(III) trifluoroacetate (B77799), KI | Effective for certain substrates. | High toxicity of thallium compounds, stoichiometric use of heavy metals. researchgate.net |

Thallium-Mediated Iodination Strategies for Difluorophenyl Systems

Thallium-mediated electrophilic aromatic substitution provides another route for the iodination of arenes. The use of thallium(III) trifluoroacetate followed by treatment with potassium iodide can achieve iodination of aromatic compounds. researchgate.net This method proceeds via an initial thallation of the aromatic ring to form an arylthallium(III) difluoroacetate (B1230586) intermediate, which is then converted to the corresponding aryl iodide upon treatment with potassium iodide. While effective, the high toxicity of thallium compounds has led to a decline in the use of this method in favor of less hazardous alternatives. researchgate.net

Esterification and Functional Group Interconversion in the Context of Difluoroiodobenzoic Acids

Once 2,6-difluoro-3-iodobenzoic acid is synthesized, the final step is the formation of the ethyl ester. Standard esterification methods can be employed, although the steric hindrance from the ortho-substituents and the electronic nature of the ring may influence the reaction conditions.

Common esterification methods include:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and typically requires heating.

Reaction with Alkyl Halides : The carboxylate salt of the acid, formed by reaction with a base like sodium hydroxide (B78521) or potassium carbonate, can be reacted with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in a suitable solvent.

Diazoalkane-Mediated Esterification : While highly efficient and proceeding under mild conditions, the use of diazoalkanes like diazoethane (B72472) is often limited by their toxicity and explosive nature. researchgate.net

The choice of esterification method will depend on the scale of the reaction, the desired purity, and the compatibility with the functional groups present in the molecule. For a sterically hindered acid like 2,6-difluoro-3-iodobenzoic acid, reaction with a more reactive electrophile or the use of coupling agents may be necessary to achieve high yields.

Green Chemistry Principles in the Synthesis of Halogenated Benzoates

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net The synthesis of Ethyl 2,6-difluoro-3-iodobenzoate can be made more environmentally benign by considering several of these principles.

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, such as the palladium-catalyzed C-H iodination, generally have a higher atom economy than stoichiometric methods like directed ortho-metalation which require molar equivalents of a strong base. nih.govacs.org

Use of Safer Solvents and Auxiliaries : Many traditional organic reactions utilize hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical CO₂, or even performing reactions under solvent-free conditions. nih.govdokumen.pub For instance, exploring aqueous conditions for the halogenation or esterification steps could significantly improve the environmental profile of the synthesis.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org Microwave-assisted synthesis and the use of highly active catalysts can often reduce reaction times and energy requirements. dokumen.pub

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized as it requires additional reagents and generates waste. acs.org Direct C-H functionalization methods are advantageous in this regard as they can often circumvent the need for protecting groups that are common in DoM strategies. nih.govacs.org

Reactivity and Reaction Mechanisms of Ethyl 2,6 Difluoro 3 Iodobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond in Ethyl 2,6-difluoro-3-iodobenzoate is the most labile site for oxidative addition to low-valent transition metals, making it an excellent substrate for cross-coupling reactions. The general mechanism for these reactions, particularly those catalyzed by palladium, involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium is the most widely used catalyst for cross-coupling reactions involving aryl halides due to its high efficiency and functional group tolerance. nih.gov The reactivity of this compound in these reactions is influenced by the electronic effects of the fluorine and ester groups, which make the aromatic ring electron-deficient and thus more susceptible to oxidative addition.

The Negishi coupling is a powerful C-C bond-forming reaction between an organo(pseudo)halide and an organozinc reagent, catalyzed by nickel or palladium. researchgate.net This reaction is known for its broad scope and tolerance of functional groups. researchgate.netorganic-chemistry.org

For this compound, a palladium-catalyzed Negishi coupling with an organozinc reagent (R-ZnX) would be expected to proceed efficiently. The catalytic cycle would involve the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. The use of specialized phosphine (B1218219) ligands, such as biarylphosphines or N-heterocyclic carbenes (NHCs), can be crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. organic-chemistry.orgacs.org Post-oxidative addition precatalysts (POxAPs) have also proven to be highly efficient for Negishi reactions, requiring very low catalyst loadings. organic-chemistry.org

Key Reaction Steps:

Oxidative Addition: (Ligand)₂Pd(0) + I-Ar → (Ligand)₂Pd(II)(Ar)(I)

Transmetalation: (Ligand)₂Pd(II)(Ar)(I) + R-ZnX → (Ligand)₂Pd(II)(Ar)(R) + ZnXI

Reductive Elimination: (Ligand)₂Pd(II)(Ar)(R) → Ar-R + (Ligand)₂Pd(0)

The table below shows representative conditions for Negishi couplings of similar aryl halides, which could be adapted for this compound.

| Aryl Halide | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1-Iodo-2-nitrobenzene | PhZnCl | Pd₂(dba)₃ / P(t-Bu)₃ | THF | RT | 95 | organic-chemistry.org |

| 4-Iodoacetophenone | (CH₃)₂CHZnBr | Pd(OAc)₂ / CPhos | THF | RT | 92 | acs.org |

| 2-Iodoanisole | EtZnBr | 2% Pd₂(dba)₃ / 8% PCyp₃ | THF/NMP | 80 | 89 | organic-chemistry.org |

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents. nih.govnih.gov The reaction typically requires a palladium catalyst and a base. nih.gov

This compound is expected to be an excellent substrate for Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine and ester groups should facilitate the rate-determining oxidative addition step. nih.gov The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, dioxane, alcoholic solvents) can be critical for reaction efficiency, especially when dealing with heteroaryl or sterically hindered coupling partners. nih.govresearchgate.net For substrates with multiple halide substituents of differing reactivity, such as an iodo and a bromo group, selective coupling at the more reactive iodine site can be achieved under controlled conditions. wikipedia.org

Key Reaction Steps:

Oxidative Addition: Pd(0)L₂ + I-Ar → (Ar)Pd(II)(I)L₂

Transmetalation: (Ar)Pd(II)(I)L₂ + RB(OH)₂ + Base → (Ar)Pd(II)(R)L₂

Reductive Elimination: (Ar)Pd(II)(R)L₂ → Ar-R + Pd(0)L₂

Below are typical conditions for Suzuki-Miyaura couplings of related aryl halides.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Ref. |

| 4'-Iodoacetophenone | Phenylboronic acid | 7% Pd/WA30 | KOH | 1,4-Dioxane/H₂O | >99 | mdpi.com |

| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | >95 (at 75°C) | nih.gov |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 98 | nih.gov |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org

The C-I bond of this compound would readily undergo Sonogashira coupling. The reaction proceeds under mild conditions, often at room temperature. wikipedia.org The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates the reactive copper(I) acetylide. libretexts.org The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective alkynylation if other halogens are present. wikipedia.org

Key Reaction Steps (Simplified):

Palladium Cycle: Oxidative addition of Ar-I to Pd(0), followed by transmetalation with a copper acetylide and reductive elimination.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form the key copper(I) acetylide intermediate. libretexts.org

Representative conditions for Sonogashira couplings are presented below.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Ref. |

| Iodobenzene (B50100) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 95 | beilstein-journals.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₂NH | Benzene (B151609) | 80 | wikipedia.org |

| 3-(2-Iodophenyl)sydnone | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile (B52724) | Good | wright.edu |

Palladium-catalyzed C-H activation is a powerful strategy for forming C-C bonds, avoiding the need for pre-functionalized substrates. snnu.edu.cn In the context of this compound, C-H activation could theoretically occur at the C-H positions of the benzene ring or on a coupling partner. However, palladium-catalyzed C-H activation of the iodinated ring itself is less likely than cross-coupling at the C-I bond.

More relevant is the potential for the ester group to act as a directing group for ortho C-H activation in a different context, for instance, in phenol (B47542) esters. acs.org In reactions involving this compound as an electrophile, the coupling partner (an arene or heteroarene) could undergo C-H activation. For example, palladium-catalyzed oxidative cross-coupling between N-substituted 2-pyridones and polyfluorinated arenes has been demonstrated. snnu.edu.cn This suggests that this compound could potentially couple with arenes via a C-H activation pathway, although this would compete with the highly facile C-I bond coupling.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a valuable alternative to palladium-catalyzed processes, particularly for forming C-N, C-O, and C-S bonds, as well as certain C-C bonds. core.ac.uk These reactions are often cost-effective and can exhibit different reactivity patterns.

This compound would be a suitable substrate for copper-catalyzed couplings. For instance, copper-catalyzed cross-coupling of aryl iodides with terminal alkynes (a copper-only version of the Sonogashira reaction) is well-established, though it may require higher temperatures than the palladium/copper system. core.ac.uk Similarly, copper catalysis can be used to couple aryl iodides with various nucleophiles, including silyl- and phosphonate-containing reagents. acs.orgacs.orgnih.gov The presence of an ortho-ester group can facilitate the oxidative addition of copper to the aryl iodide through a chelation effect, enhancing reaction efficiency. acs.org

Representative Copper-Catalyzed Reactions:

| Reaction Type | Aryl Iodide | Coupling Partner | Catalyst/Conditions | Solvent | Yield (%) | Ref. |

| Difluoromethylation | Various Aryl Iodides | BrZnCF₂PO(OEt)₂ | CuI | Dioxane | up to 95 | acs.org |

| Silylation | Various Aryl Iodides | R₃SiCl | CuBr·SMe₂ / Zn | Toluene | up to 94 | nih.gov |

| Alkynylation | Iodobenzene | Phenylacetylene | Fe(acac)₃ / CuI / Cs₂CO₃ | NMP | 98 | core.ac.uk |

C-C Bond Formation with Difluorophosphonates

A notable application of this compound is its participation in copper-catalyzed cross-coupling reactions with bromozinc-difluorophosphonate. This reaction provides a direct route to synthesize aryldifluorophosphonates, which are of significant interest in medicinal chemistry as non-hydrolyzable phosphate (B84403) mimetics. acs.org The reaction is characterized by its high efficiency and broad functional group tolerance. acs.org The presence of the benzoate (B1203000) ester as a directing group plays a crucial role in the reaction's success. acs.org

Table 1: Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate acs.org

| Entry | Iodobenzoate Substrate | Product | Yield (%) |

| 1 | This compound | Ethyl 2,6-difluoro-3-(diethylphosphono-difluoromethyl)benzoate | 85 |

| 2 | Methyl 4-iodobenzoate | Methyl 4-(diethylphosphono-difluoromethyl)benzoate | 92 |

| 3 | Ethyl 3-iodobenzoate | Ethyl 3-(diethylphosphono-difluoromethyl)benzoate | 88 |

Ullmann-Type Amination Reactions

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that form carbon-heteroatom bonds, such as C-N and C-O bonds. organic-chemistry.orgwikipedia.org These reactions typically require high temperatures and polar solvents. wikipedia.org In the context of this compound, the C-I bond is susceptible to amination via Ullmann condensation. This reaction allows for the introduction of various amine nucleophiles at the C3 position of the benzene ring. The reactivity of the aryl halide in Ullmann reactions follows the order I > Br > Cl. wikipedia.org The presence of electron-withdrawing groups on the aryl halide, such as the fluorine atoms and the ester group in this compound, can accelerate the rate of these coupling reactions. wikipedia.org

Ligand Effects and Ortho-Directing Group Influence on Reactivity

In many cross-coupling reactions, including those involving this compound, the choice of ligand is critical for achieving high efficiency and selectivity. Ligands such as 1,10-phenanthroline (B135089) and various amino acids have been shown to promote Ullmann-type reactions under milder conditions. nih.gov

The ester group in this compound acts as an ortho-directing group. masterorganicchemistry.comnih.govwikipedia.orgresearchgate.net This directing effect arises from the ability of the carbonyl oxygen to coordinate with the metal catalyst, bringing it into proximity with the C-I bond and facilitating the cross-coupling reaction. This is a key factor in the high reactivity observed in the C-C bond formation with difluorophosphonates. acs.org The fluorine atoms also exert an electronic influence, acting as ortho,para-directing deactivators in electrophilic aromatic substitution, but their effect in nucleophilic cross-coupling is more complex. nih.gov

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The fluorine atoms on the aromatic ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr).

Stereoelectronic Effects of Vicinal Fluorine Substituents

The presence of two fluorine atoms vicinal (adjacent) to each other and ortho and para to the iodine and ester groups significantly influences the reactivity of the aromatic ring towards nucleophilic attack. Fluorine is a highly electronegative atom, and its presence makes the aromatic ring electron-deficient, which is a prerequisite for SNAr reactions. libretexts.org In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). libretexts.orgnih.gov The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, making the C-F bond more susceptible to nucleophilic attack compared to other halogens in many cases. libretexts.orgnih.gov This phenomenon is often referred to as the "element effect," where the leaving group ability in SNAr follows the order F > Cl > Br > I. nih.gov

Conditions for Selective Displacement of Fluorine

Selective displacement of a fluorine atom in a polyfluorinated aromatic compound is a significant challenge in organic synthesis. The reactivity of a particular fluorine atom towards SNAr is influenced by the position of other substituents on the ring. researchgate.netresearchgate.net Generally, a fluorine atom that is ortho or para to a strong electron-withdrawing group is more activated towards substitution. libretexts.org In this compound, both fluorine atoms are ortho to the electron-withdrawing ester group. However, their positions relative to the iodine atom differ, which can lead to selectivity under specific reaction conditions. Achieving selective displacement often requires careful control of the nucleophile, solvent, and temperature. For instance, using sterically hindered nucleophiles or specific solvent systems can favor attack at one fluorine atom over the other.

Transformations Involving the Ester Moiety

The ethyl ester group of this compound can undergo various chemical transformations common to esters. These include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,6-difluoro-3-iodobenzoic acid) under acidic or basic conditions. This transformation is often a necessary step to enable further synthetic manipulations, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl or tert-butyl esters) by reaction with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol ( (2,6-difluoro-3-iodophenyl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: The ester can be converted directly to an amide by reaction with an amine, although this reaction often requires high temperatures or the use of specific catalysts. A more common route is the hydrolysis of the ester to the carboxylic acid followed by coupling with an amine using a standard coupling agent.

These transformations of the ester group add to the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups into the final product.

Hydrolysis to the Carboxylic Acid

The ester functional group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2,6-difluoro-3-iodobenzoic acid. alchempharmtech.com This reaction is a fundamental transformation of esters and can be catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Reaction Scheme: Hydrolysis

Transesterification Processes

Transesterification is another characteristic reaction of esters, wherein the ethyl group of this compound is exchanged with a different alkyl or aryl group from an alcohol. This process allows for the synthesis of a variety of other esters of 2,6-difluoro-3-iodobenzoic acid. The reaction is typically catalyzed by an acid (like sulfuric acid or a Lewis acid) or a base (like an alkoxide).

In the base-catalyzed mechanism, an alkoxide nucleophile attacks the ester carbonyl, leading to a tetrahedral intermediate. The elimination of the original ethoxide group yields the new ester. The acid-catalyzed pathway involves protonation of the carbonyl group, followed by nucleophilic attack by the new alcohol, and subsequent elimination of ethanol (B145695). This reaction is an equilibrium process, and often, the alcohol reactant is used in large excess to drive the reaction toward the desired product.

Role as a Directing Group in Aromatic Functionalization

The substituents on the aromatic ring of this compound significantly influence its reactivity and the regioselectivity of further functionalization. fiveable.me The fluorine atoms and the ethyl carboxylate group are electron-withdrawing, while the iodine atom is a deactivating group but can be readily substituted.

Electron-Withdrawing Effects : The two fluorine atoms and the ester group are strongly electron-withdrawing through both inductive and resonance effects (for the ester). This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making such reactions challenging. Conversely, these groups activate the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex that forms as a transition state. fiveable.me

Directing Effects : In the event of an electrophilic substitution, the directing effects of the existing groups would compete. The fluorine atoms are ortho, para-directing, while the ester group is a meta-director. The iodine atom is also ortho, para-directing. The combined deactivating nature of the ring, however, means that forcing conditions would be required, likely leading to a mixture of products.

Iodine as a Leaving Group : The most significant role of the iodine atom is as an excellent leaving group in a wide array of cross-coupling reactions. fiveable.me This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C3 position. Reactions like Suzuki-Miyaura, Stille, and Negishi couplings can be employed to replace the iodine with various organic fragments, making the compound a versatile intermediate for constructing more complex molecules. fiveable.me

Radical Reactions and Single-Electron Transfer Processes

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, enabling its participation in radical reactions. acs.org Modern synthetic methods, particularly those involving visible-light photoredox catalysis, can effectively generate aryl radicals from aryl iodides under mild conditions. nih.gov

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl iodide. This process can lead to the formation of a 2,6-difluoro-3-(ethoxycarbonyl)phenyl radical. This highly reactive aryl radical can then participate in a variety of subsequent transformations. nih.gov

One important application is in hydrogen atom transfer (HAT) reactions. The generated aryl radical can abstract a hydrogen atom from a suitable donor, including from strong, unactivated C(sp³)–H bonds, to form a new alkyl radical, which can then be further functionalized. nih.govrsc.org This strategy enables the direct functionalization of C–H bonds, a highly sought-after transformation in organic synthesis. The aryl radical can also add to π-systems like alkenes or arenes, leading to new C-C bond formations. nih.gov

Summary of Reactivity

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | Water, Acid or Base Catalyst (e.g., HCl, NaOH) | Carboxylic Acid |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | New Ester (R-ester) |

| Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille), etc., Palladium catalyst | Substituted Biaryls or other coupled products |

| Radical Formation | Photocatalyst (e.g., Ir(ppy)₃), Visible Light | Aryl Radical |

Computational and Theoretical Studies on Ethyl 2,6 Difluoro 3 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in dissecting the electronic nature of molecules.

The electronic structure of Ethyl 2,6-difluoro-3-iodobenzoate is heavily influenced by its substituents. The two fluorine atoms exert a strong inductive electron-withdrawing effect, lowering the energy of the molecule's sigma (σ) orbitals. The iodine atom, while also electronegative, is highly polarizable and its C–I bond is a key feature of the molecule's reactivity.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

HOMO: The HOMO is expected to have significant contributions from the p-orbitals of the iodine atom and the π-system of the benzene (B151609) ring. Its energy level is a crucial indicator of the molecule's ability to donate electrons in a reaction.

LUMO: The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring and the carbonyl group of the ester. A low-lying LUMO indicates a propensity to accept electrons, which is characteristic of molecules that are good electrophiles or readily undergo certain types of coupling reactions.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Property | Expected Characteristic for this compound |

|---|---|

| HOMO Localization | Primarily on the iodine atom and aromatic π-system |

| LUMO Localization | Primarily on the aromatic ring and ester's C=O π* system |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the ESP map would reveal distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): This region would be concentrated around the electronegative oxygen atoms of the ester carbonyl group and, to a lesser extent, the fluorine atoms. These are sites susceptible to attack by electrophiles.

Positive Potential (Blue): A significant region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is predicted to exist on the outermost portion of the iodine atom, along the axis of the C–I bond. google.comgoogle.com This feature is a hallmark of heavy halogens in an electron-poor environment and is critical for understanding halogen bonding. google.comgoogle.com The hydrogen atoms of the ethyl group would also exhibit a slight positive potential.

This charge distribution is fundamental to predicting how the molecule interacts with other reagents and organizes itself in the solid state.

Mechanistic Elucidation of Reactivity Patterns

Computational chemistry is crucial for mapping out the energy landscapes of chemical reactions, identifying transition states, and understanding why certain reaction pathways are favored.

This compound is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The C–I bond is the reactive site for the initial oxidative addition step, which is often rate-determining.

Computational studies on similar aryl halides show that the energy barrier for the oxidative addition of the C-I bond to a Pd(0) catalyst is significantly lower than for C-Br or C-Cl bonds, explaining the high reactivity of iodoarenes. The electron-withdrawing fluorine atoms on the ring are expected to further facilitate this step by making the carbon atom of the C-I bond more electrophilic and thus more susceptible to attack by the electron-rich palladium catalyst. Transition state analysis would model the geometry and energy of the three-centered [Pd-(C,I)-Aryl] intermediate, confirming the favorability of this pathway.

As indicated by the electrostatic potential map, the iodine atom in this compound is a potent halogen bond (XB) donor. researchgate.net Halogen bonding is a highly directional, non-covalent interaction where the positive σ-hole on the halogen interacts with a Lewis basic (electron-rich) site on an adjacent molecule. google.comgoogle.com

Computational modeling of co-crystals formed between fluorinated iodobenzenes and Lewis bases like pyridines has provided precise data on the geometry and strength of these bonds. researchgate.net

Geometry: The C–I···N (or C–I···O) angle in these interactions is typically close to 180°, reflecting the directional nature of the σ-hole. researchgate.net

Strength: The strength of the halogen bond is enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net The two fluorine atoms on the target molecule significantly increase the magnitude of the σ-hole on the iodine, making it a stronger XB donor than iodobenzene (B50100) itself.

DFT calculations can quantify the interaction energy, which can range from 5 to 10 kcal/mol, a significant force in directing crystal packing and molecular recognition.

Table 2: Typical Halogen Bond Parameters from Analogous Systems

| Interaction Type | Donor | Acceptor | Typical Distance (% of vdW radii) | Typical Angle (°) |

|---|

| Halogen Bond | Fluorinated Iodobenzene | Pyridine (B92270) Nitrogen | 81 - 84% | ~170-180 |

Data derived from studies on related fluorinated iodobenzene co-crystals. researchgate.net

Conformational Analysis and Intermolecular Interactions

Computational studies on ethyl benzoate (B1203000) have shown that the molecule prefers a planar conformation where the ethyl group is oriented to minimize steric hindrance. researchgate.netijert.orgresearchgate.net For this compound, the two ortho-fluorine atoms would create a significant steric barrier, likely forcing the plane of the ester group to be nearly perpendicular to the plane of the benzene ring to achieve a low-energy conformation.

The conformational landscape can be explored computationally by rotating the dihedral angles of the ester group and calculating the relative energy of each conformer. This analysis would reveal the most stable spatial arrangement of the molecule. In the solid state, the dominant intermolecular interactions would be the strong halogen bonds originating from the iodine atom and weaker hydrogen bonds involving the ester's oxygen atoms and the ethyl group hydrogens, which collectively dictate the final crystal lattice structure.

Prediction of Spectroscopic Signatures (Computational Spectroscopy)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like this compound, providing valuable insights that complement experimental data. By employing methods rooted in quantum mechanics, researchers can calculate various spectroscopic parameters, aiding in structural elucidation and the interpretation of experimental spectra. Density Functional Theory (DFT) is a commonly utilized method for these predictions due to its favorable balance of accuracy and computational cost.

Detailed theoretical investigations can predict the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These computational models allow for a detailed assignment of spectral features to specific atoms and molecular motions, which can be challenging to determine solely from experimental results.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra

The prediction of NMR spectra through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, is instrumental in confirming the molecular structure. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts (δ). These predictions are typically made relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the fluorine and iodine atoms, as well as the ester group, significantly impacts the shielding of the aromatic protons and carbons. The following table presents hypothetical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, calculated using a representative DFT method (e.g., B3LYP functional with a suitable basis set).

Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Aromatic CH | 7.8 - 8.2 | The proton on the aromatic ring is expected to be deshielded due to the adjacent iodine and fluorine atoms. |

| -CH₂- (Ethyl) | 4.3 - 4.5 | Deshielded by the adjacent oxygen atom of the ester group. |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Typical range for a methyl group in an ethyl ester. |

| ¹³C NMR | ||

| C=O (Ester) | 162 - 165 | Carbonyl carbon of the ester group. |

| Aromatic C-I | 90 - 95 | Carbon atom bonded to iodine, showing significant shielding. |

| Aromatic C-F | 158 - 162 (d, ¹JCF) | Carbons bonded to fluorine, showing large one-bond C-F coupling. |

| Aromatic C-H | 130 - 135 | |

| Aromatic C-CO | 115 - 120 | |

| -CH₂- (Ethyl) | 62 - 65 | |

| -CH₃ (Ethyl) | 13 - 15 | |

| ¹⁹F NMR | ||

| Aromatic C-F | -110 to -115 | Relative to CFCl₃. The chemical shift is sensitive to the substitution pattern on the benzene ring. |

Note: These are representative values and the exact chemical shifts can vary depending on the specific computational method and basis set used.

Predicted Infrared (IR) Spectrum

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental IR spectrum. These calculations can help in assigning specific vibrational modes, such as stretching, bending, and torsional motions, to the observed IR bands.

For this compound, the predicted IR spectrum would exhibit characteristic peaks for the C=O stretch of the ester group, C-F stretching vibrations, C-O stretching, and aromatic C-H and C=C vibrations. The following table outlines the predicted key vibrational frequencies.

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1570 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| C-O Stretch (Ester) | 1100 - 1250 | Strong |

| C-I Stretch | 500 - 600 | Weak-Medium |

Predicted UV-Vis Spectrum

Time-dependent DFT (TD-DFT) is a common computational approach for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the ester. The presence of fluorine and iodine substituents can cause shifts in the absorption maxima compared to unsubstituted ethyl benzoate.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 210 - 230 | High |

| π → π | 270 - 290 | Medium |

| n → π* | 300 - 320 | Low |

Note: The predicted λmax values can be influenced by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Ethyl 2,6 Difluoro 3 Iodobenzoate As a Precursor in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Scaffolds

The difluorinated benzene (B151609) ring of ethyl 2,6-difluoro-3-iodobenzoate is a key component for building various fluorinated heterocyclic systems. The fluorine atoms can influence the electronic properties, conformation, and metabolic stability of the final molecule, while the iodine and ester groups provide handles for cyclization reactions.

Quinolone Derivatives from Difluoroiodobenzoate Intermediates

Quinolones, and particularly fluoroquinolones, are a major class of synthetic antibacterial agents. nih.gov The core structure is often assembled through cyclization reactions, and palladium-catalyzed methods are prominent for their efficiency and functional group tolerance. nih.govnih.gov this compound can serve as a key starting material for synthesizing highly substituted quinolone rings.

A plausible and widely utilized strategy is the palladium-catalyzed carbonylative annulation of an o-iodoaniline derivative with an alkyne. mdpi.comcapes.gov.br In this context, the this compound would first undergo transformation to an appropriate aniline (B41778) derivative. The iodine atom is crucial for the initial palladium-catalyzed coupling, and the fluorine atoms are incorporated directly into the final quinolone scaffold, a structural feature known to enhance antibacterial potency. nih.gov

Generalized Synthetic Approach:

Nitration: Introduction of a nitro group, typically at the 5-position, to yield a compound like Ethyl 2,6-difluoro-3-iodo-5-nitrobenzoate.

Reduction: Reduction of the nitro group to an amine (aniline).

Palladium-Catalyzed Cyclization: The resulting 3-amino-2,6-difluoro-iodobenzoate derivative can then undergo a palladium-catalyzed reaction with a terminal alkyne and a carbon monoxide source (e.g., iron pentacarbonyl or CO gas) to construct the quinolone core. mdpi.com The nitrogen substituent is often lost during the reaction to yield an N-unsubstituted 2-quinolone. capes.gov.br

This approach allows for the creation of a library of quinolone derivatives by varying the alkyne coupling partner, leading to diverse substitutions at the 3- and 4-positions of the quinolone ring.

Incorporating Difluoroethylene Motifs

The synthesis of molecules containing a difluoroethylene motif (C=CF₂) from this compound is not a widely documented transformation in reviewed scientific literature. Such a transformation would likely require a multi-step sequence involving the conversion of the ester or iodo group into a suitable precursor for olefination. While methods exist for synthesizing difluoroolefins, a direct and established pathway from this specific substrate is not readily apparent.

Introduction of Difluoromethylated and Trifluoromethylated Groups

The introduction of trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups is a critical strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The carbon-iodine bond in this compound is an ideal site for introducing these fluorinated alkyl groups via cross-coupling reactions.

The iodine atom can be readily replaced using various specialized reagents:

Trifluoromethylation: This can be achieved using electrophilic trifluoromethylating reagents like the Togni reagent (e.g., 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1-λ³,2-benziodoxole) often in the presence of a copper catalyst. nih.govnih.gov Alternatively, nucleophilic trifluoromethylating agents such as the Ruppert-Prakash reagent (TMSCF₃) or in situ generated trifluoromethylzinc reagents can be used, typically with a copper or palladium catalyst. nih.govrsc.org The reaction involves the direct substitution of the iodine atom with a CF₃ group.

Difluoromethylation: Similarly, the CF₂H group can be installed by replacing the iodine. Reagents such as (difluoromethyl)triphenylphosphonium bromide or methods employing the Ruppert-Prakash reagent under specific conditions can be used for direct S-difluoromethylation of thiols, indicating its potential for C-difluoromethylation of aryl iodides. researchgate.net

These reactions provide a direct route to novel fluorinated building blocks where the combination of ring fluorine atoms and a CF₃/CF₂H group can have a profound impact on the properties of downstream products.

| Reaction Type | Reagent Example(s) | Metal Catalyst (Typical) |

| Trifluoromethylation | Togni Reagent, Ruppert-Prakash Reagent (TMSCF₃) | Copper (I) |

| Difluoromethylation | (Difluoromethyl)triphenylphosphonium bromide | Transition-metal free or Pd/Cu |

Role in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-based drug discovery (FBDD) has become a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug development. nih.govwikipedia.org FBDD utilizes libraries of small, low-complexity molecules ("fragments") that bind weakly but efficiently to biological targets. nih.gov These fragment hits are then optimized and grown into more potent lead compounds.

This compound and its simple derivatives are excellent candidates for inclusion in fragment libraries, particularly those designed for ¹⁹F NMR screening. lifechemicals.com Its properties align well with the "Rule of Three," a set of guidelines for desirable fragment characteristics. wikipedia.org

Alignment with FBDD Principles:

| "Rule of Three" Parameter | Value for this compound | Status |

| Molecular Weight | < 300 Da | > 300 Da (312.05) |

| cLogP | < 3 | Meets Guideline (Varies with derivative) |

| Hydrogen Bond Donors | ≤ 3 | 0 (Meets Guideline) |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (Meets Guideline) |

While the molecular weight of the parent compound slightly exceeds the typical fragment guideline of <300 Da, its derivatives formed by replacing the iodine (e.g., with hydrogen or a small group) would fit comfortably. The molecule offers several key advantages for FBDD:

Fluorine Content: The two fluorine atoms provide a sensitive handle for ¹⁹F NMR screening, a technique that allows for the rapid detection of weak fragment binding. lifechemicals.comacs.org

Defined Vectors for Growth: The ester and iodo groups serve as well-defined points for chemical modification. A fragment hit can be "grown" by elaborating the ester or by using the iodine for cross-coupling reactions to "link" it with another fragment. nih.gov

High Atom Efficiency: As a small molecule, it offers a high ligand efficiency, meaning it forms meaningful interactions with a target using a minimal number of heavy atoms.

In target-oriented synthesis, this precursor allows for the rational design of complex molecules where the difluorinated phenyl ring acts as a rigid scaffold, influencing the orientation of other substituents.

Applications in Agrochemical and Material Science Intermediates

The structural motifs present in this compound are highly valuable in the development of new agrochemicals and advanced materials.

Agrochemicals: The inclusion of fluorine atoms and fluorinated groups (like CF₃) in pesticides and herbicides is a common strategy to enhance efficacy, tune lipophilicity for better uptake, and increase metabolic stability, leading to longer-lasting effects. The title compound provides a scaffold that already contains two fluorine atoms and a reactive site (iodine) to introduce other key pharmacophores or fluorinated groups.

Material Science: Fluorinated aromatic compounds are used in the synthesis of specialized polymers, liquid crystals, and organic light-emitting diode (OLED) materials. The fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. This compound can be used as a monomer or a precursor to more complex monomers for polymerization, or as a building block for creating molecules with tailored optical and electronic properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the definitive assignment of the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Proton and Carbon-13 NMR are fundamental techniques for establishing the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of ethyl 2,6-difluoro-3-iodobenzoate would be expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons would appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling. The aromatic region would display a complex multiplet for the two remaining aromatic protons, with their chemical shifts and coupling patterns influenced by the surrounding fluorine and iodine substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |

| ¹H | ~1.4 | Triplet | -OCH₂CH₃ |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic CH |

| ¹³C | ~165 | Singlet | C=O |

| ¹³C | ~160 (d, J≈250 Hz) | Doublet | C-F |

| ¹³C | ~130-140 | Multiplet | Aromatic C |

| ¹³C | ~90 (d, J≈20 Hz) | Doublet | C-I |

| ¹³C | ~62 | Singlet | -OCH₂CH₃ |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluoroaromatic Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. scholaris.ca The ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 6. The chemical shifts of these signals, as well as their coupling to each other and to the aromatic protons, would provide unambiguous confirmation of their positions on the aromatic ring. The large chemical shift range of ¹⁹F NMR and its high sensitivity make it an excellent method for analyzing fluoroaromatic compounds. scholaris.ca

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

For complex molecules, one-dimensional NMR spectra can sometimes be ambiguous. In such cases, advanced two-dimensional (2D) NMR techniques are employed to provide more detailed structural information.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the ethyl ester group to the aromatic ring and the relative positions of the substituents.

While not commonly used for routine characterization of small molecules, solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state structure and packing.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak would confirm the molecular formula C₉H₇F₂IO₂. nih.gov

The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), and potentially the iodine atom, leading to characteristic fragment ions that can be used to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be able to confirm the molecular formula C₉H₇F₂IO₂ with a high degree of confidence by matching the experimentally measured mass to the calculated exact mass.

Table 2: Mass Spectrometry Data for this compound

| Technique | Expected m/z Value | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | [M]⁺ | Molecular Weight Confirmation |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass | Elemental Composition Confirmation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. A strong absorption band would be expected around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the region of 1100-1300 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations typically appear as strong bands in the 1000-1400 cm⁻¹ region, and the C-I stretching vibration would be found at lower wavenumbers, typically below 600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester) | 1100 - 1300 |

| C=C (Aromatic) | 1450 - 1600 |

| C-F (Aromatic) | 1000 - 1400 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-I | < 600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process begins with the growth of a suitable single crystal of the compound. This is often a challenging step, requiring the screening of various solvents and crystallization conditions. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. youtube.com The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots. youtube.com By analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be generated. youtube.com From this map, the positions of the individual atoms can be determined, revealing the precise molecular geometry.

For this compound, X-ray crystallography would definitively establish the planarity of the benzene (B151609) ring and the conformation of the ethyl ester group relative to the ring. The heavy iodine atom in the structure is particularly advantageous for X-ray crystallographic analysis, as its high electron density leads to strong scattering of X-rays, which can simplify the process of solving the crystal structure.

In cases where chiral centers are present, X-ray crystallography can be used to determine the absolute stereochemistry of a molecule. researchgate.net Although this compound itself is not chiral, if it were used as a precursor in the synthesis of a chiral molecule, X-ray analysis of the product could confirm the spatial arrangement of its atoms.

A representative table of crystallographic data for a related ethyl benzoate (B1203000) derivative is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Illustrative Value for a Substituted Ethyl Benzoate |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5518 |

| b (Å) | 10.8826 |

| c (Å) | 11.9939 |

| α (°) | 90 |

| β (°) | 98.287 |

| γ (°) | 90 |

| Volume (ų) | 1077.54 |

| Z (molecules/unit cell) | 4 |

This data is representative and based on published crystal structures of similar compounds. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds. iltusa.comyoutube.com For this compound, various chromatographic techniques are employed to ensure its purity and to isolate it from reaction mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. americanpharmaceuticalreview.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly used. americanpharmaceuticalreview.comhelixchrom.com The compound is separated from impurities based on differences in their polarity and hydrophobic interactions with the stationary phase. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, and the purity is determined by the relative area of the peak corresponding to the product. americanpharmaceuticalreview.com

A typical HPLC method for a compound like this compound might involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is likely to have sufficient volatility for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. youtube.com In GC, the sample is vaporized and transported through a column by a carrier gas. Separation occurs based on the compound's boiling point and its interactions with the stationary phase lining the column. GC is highly sensitive and can detect trace impurities.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, often under UV light.

For the preparative isolation of this compound, column chromatography is the standard technique. This method operates on the same principles as TLC but on a larger scale, allowing for the purification of gram to kilogram quantities of the compound. nih.gov

The table below summarizes typical chromatographic conditions that could be employed for the analysis and purification of this compound.

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Purpose |

| HPLC | C18-silica | Acetonitrile/Water gradient | UV (e.g., 254 nm) | Purity assessment, Quantitative analysis |

| GC | Polysiloxane-based | Helium | Mass Spectrometry (MS) | Purity assessment, Identification of volatile impurities |

| TLC | Silica gel 60 F₂₅₄ | Hexanes/Ethyl acetate (B1210297) mixture | UV light (254 nm) | Reaction monitoring, Purity check |

| Column Chromatography | Silica gel | Hexanes/Ethyl acetate gradient | - | Preparative isolation and purification |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,6-difluoro-3-iodobenzoate, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with 2,6-difluorobenzoic acid. Protect the carboxylic acid group via esterification (e.g., ethanol/H₂SO₄) to form ethyl 2,6-difluorobenzoate.

- Step 2 : Introduce iodine at the 3-position using directed ortho-metalation (DoM). For example, use LDA (lithium diisopropylamide) at −78°C, followed by quenching with iodine .

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry of iodinating agents (e.g., I₂ vs. NIS) to minimize byproducts. Purify via column chromatography (hexane:EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Identify fluorine chemical shifts (δ ~−110 to −120 ppm for meta-F; coupling constants reveal substitution patterns).

- ¹H NMR : Confirm ester group (δ 1.3–1.5 ppm for CH₃; δ 4.3–4.5 ppm for CH₂).

- HRMS : Use ESI or EI-MS to verify molecular ion ([M+H]⁺ expected at ~312.95 g/mol).

- XRD : For crystallinity, employ SHELXL for refinement (see Advanced Questions ) .

Q. How should researchers handle safety and stability concerns for this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (Ar/N₂) at −20°C to prevent iodine loss or ester hydrolysis.

- Handling : Use PPE (gloves, goggles) due to potential halogen reactivity. Consult SDS for 2,6-difluorobenzamide analogs (e.g., GHS hazard codes for skin/eye irritation) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Q. What computational methods are suitable for studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Use Gaussian16 with B3LYP/6-311+G(d,p) basis set to map potential energy surfaces for Suzuki-Miyaura coupling.

- Focus : Compare activation barriers for iodobenzene vs. fluorinated analogs.

- Validation : Correlate computed transition states with experimental yields (e.g., Pd(OAc)₂ vs. XPhos ligands) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Case Study : If NMR δ-values conflict, verify solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities via 2D NMR (COSY, HSQC).

- Yield Discrepancies : Replicate conditions from literature (e.g., ’s DMF vs. THF solvent systems). Use Design of Experiments (DoE) to isolate variables (temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.